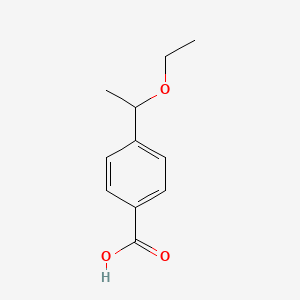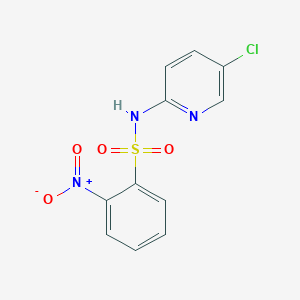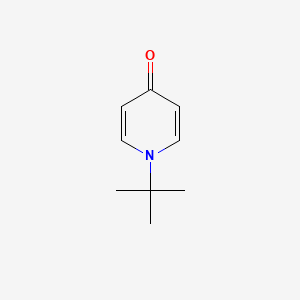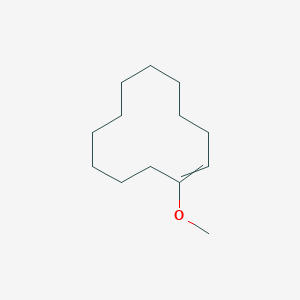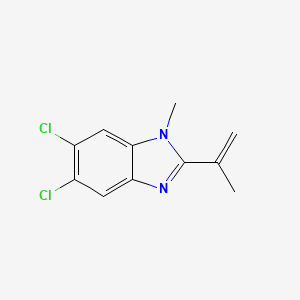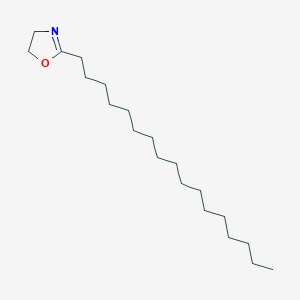
2-Heptadecyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadecyl-4,5-dihydrooxazole is a chemical compound belonging to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-4,5-dihydrooxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, ensuring stereospecificity with inversion of stereochemistry . The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. The use of packed reactors containing commercial manganese dioxide allows for the oxidative aromatization of oxazolines to oxazoles under controlled conditions . This method minimizes the risk of blockages and ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.
Nucleophilic Addition: Reaction with base-generated o-quinone methides to form complex products.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Nucleophilic Addition: Base-generated o-quinone methides.
Major Products Formed
Oxidation: Formation of oxazoles from oxazolines.
Nucleophilic Addition: Formation of complex products involving multiple components.
Scientific Research Applications
2-Heptadecyl-4,5-dihydrooxazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Heptadecyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various chemical reactions, influencing biological processes and molecular interactions . The long heptadecyl chain may also play a role in modulating the compound’s properties and effects .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenyl-4,5-dihydrooxazole: Another member of the oxazole family with different substituents.
4,5-Dihydroisoxazole Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
2-Heptadecyl-4,5-dihydrooxazole is unique due to its long heptadecyl chain, which imparts distinct physical and chemical properties.
Properties
Molecular Formula |
C20H39NO |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2-heptadecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3 |
InChI Key |
GIGOAOBKJCQHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

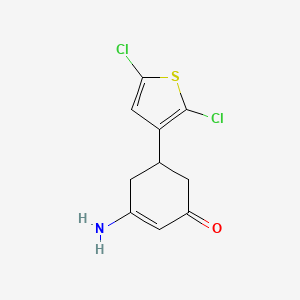
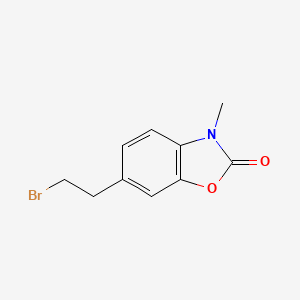
![[2-(6-Methoxy-[1,5]naphthyridin-4-yl)-ethyl]-methyl-amine](/img/structure/B8367453.png)
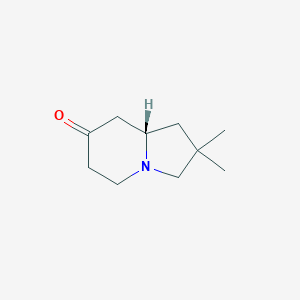
![1-[1-(2-Hydroxyethyl)-1H-benzimidazol-7-yl]ethanone](/img/structure/B8367465.png)
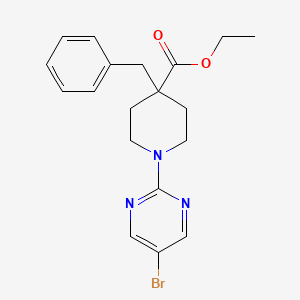
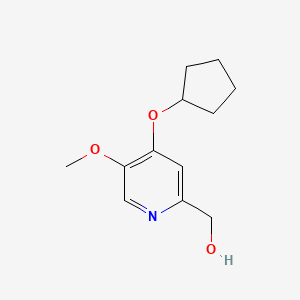

![4-(2-[1.2.4]Triazol-4-ylethoxy)phenylamine](/img/structure/B8367501.png)
